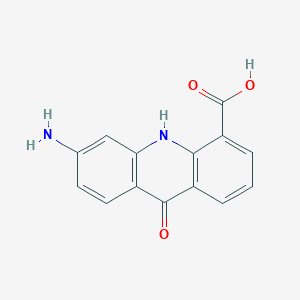

6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Description

Properties

CAS No. |

86611-63-4 |

|---|---|

Molecular Formula |

C14H10N2O3 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

6-amino-9-oxo-10H-acridine-4-carboxylic acid |

InChI |

InChI=1S/C14H10N2O3/c15-7-4-5-8-11(6-7)16-12-9(13(8)17)2-1-3-10(12)14(18)19/h1-6H,15H2,(H,16,17)(H,18,19) |

InChI Key |

FQMXHAAIWIFVTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC(=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid typically involves the Jourdan-Ullmann reaction. This reaction is carried out between anthranilic acids and methyl 2-iodobenzoates under anhydrous conditions . The reaction yields 2-(2-methoxycarbonylphenyl)anthranilic acids, which are essential precursors for the synthesis of substituted 9-oxo-9,10-dihydroacridine-4-carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Jourdan-Ullmann reaction remains a reliable method for laboratory-scale synthesis. The reaction conditions typically involve the use of copper catalysts and anhydrous solvents to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amine at position 6 participates in acylation reactions. For example:

Reaction :

Conditions :

Applications :

Diazotization and Coupling Reactions

The aromatic amine undergoes diazotization to form reactive diazonium salts:

Reaction :

Conditions :

-

Diazotization at 0–5°C with sodium nitrite in HCl.

-

Coupling with electron-rich aromatics (e.g., phenol) forms stable azo dyes.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–5°C (diazotization) |

| pH for Coupling | 7–9 (alkaline conditions) |

Esterification of the Carboxylic Acid

The carboxylic acid at position 4 reacts with alcohols or alkyl halides:

Reaction :

Conditions :

Example :

| Reactant (R-X) | Product | Yield |

|---|---|---|

| Propargyl Br | Propargyl ester | 36% |

| Methyl Iodide | Methyl ester | 55% |

Cyclocondensation Reactions

The compound participates in cyclization to form heterocyclic systems:

Reaction :

Conditions :

Key Product :

-

Triazole-linked conjugates show enhanced DNA intercalation and antitumor activity.

Nucleophilic Substitution

While direct substitution is limited, brominated analogs (e.g., 6-bromo derivatives) undergo SNAr reactions:

Reaction :

Conditions :

-

High-pressure ammonia in ethanol at 120°C.

Reduction/Oxidation Pathways

The keto group at position 9 can be reduced under specific conditions:

Reaction :

Limitations :

-

Reduction of the keto group is rarely performed due to its role in biological activity.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of acridine derivatives, including 6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid. This compound has been shown to inhibit cancer cell proliferation through various mechanisms, including DNA intercalation and topoisomerase inhibition.

-

Mechanism of Action :

- DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes.

- Topoisomerase Inhibition : It inhibits topoisomerases, enzymes crucial for DNA unwinding during replication, leading to cell death.

- Case Studies :

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against a range of pathogens, including bacteria and fungi.

- Antibacterial Activity :

- Antifungal Activity :

Pesticidal Properties

The biological activity of acridine derivatives extends to agricultural applications as well.

- Insecticidal and Fungicidal Activity :

-

Herbicidal Activity :

- Acridine-based compounds are being explored for their potential as herbicides due to their ability to inhibit specific biochemical pathways in plants.

Nanomaterials

Recent advancements have led to the use of this compound in the synthesis of nanomaterials.

- Nanocomposites :

Research Findings Summary

Mechanism of Action

The mechanism of action of 6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to antibacterial and anticancer effects. Additionally, it can inhibit certain enzymes, further contributing to its biological activity .

Comparison with Similar Compounds

Physicochemical Comparison :

- Solubility: 6-Amino derivatives may exhibit higher polarity due to the NH₂ group, contrasting with 5-MODICA’s methoxy group, which increases lipophilicity .

- Chromatographic Behavior: 5-MODICA and 4-DTHIA elute early in HPLC (dead-time ~3 min), suggesting distinct retention mechanisms compared to amino-substituted analogues .

Mechanistic and Therapeutic Insights

- MARK4 Inhibition: The 6-amino derivative’s antiproliferative action correlates with MARK4 downregulation, a mechanism shared with other acridones but modulated by substituent effects .

- Cell Cycle Arrest: Analogues like the 6-amino compound induce G0/G1 phase arrest, a common feature among acridones, though potency varies with substitution .

Biological Activity

6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid (6-AOCA) is a nitrogen-containing heterocyclic compound belonging to the acridine family. Its unique chemical structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

The molecular formula of 6-AOCA is with a molecular weight of approximately 250.24 g/mol. The compound features an amino group at position 6, a keto group at position 9, and a carboxylic acid functional group at position 4 on the acridine ring system. These structural attributes contribute to its solubility and biological interactions.

Synthesis Methods

The synthesis of 6-AOCA can be achieved through various multi-step organic reactions involving starting materials such as acridone derivatives. Common methods include:

- Aminoalkylation : Utilizing aminoalkyl groups to introduce the amino functionality.

- Carboxylation : Employing carboxylic acids under specific conditions to form the carboxyl group.

- Oxidative Reactions : Using oxidizing agents to convert suitable precursors into the desired keto form.

These synthetic routes allow for the modification of the compound's structure to enhance its biological properties.

Anticancer Properties

Research indicates that 6-AOCA exhibits significant cytotoxic activity against various cancer cell lines. A study demonstrated that derivatives of acridine, including 6-AOCA, can intercalate into DNA, disrupting replication and transcription processes. This intercalation is primarily facilitated by the presence of the amino group, which enhances binding affinity to DNA .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | DNA intercalation |

| MCF-7 | 20 | Topoisomerase inhibition |

| A549 | 18 | Induction of apoptosis |

Antimicrobial Activity

6-AOCA has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with nucleic acid synthesis .

Interaction with Biological Targets

Studies have shown that 6-AOCA interacts strongly with various biological targets:

- DNA : The compound binds to double-stranded DNA through intercalation.

- Proteins : It forms stable complexes with proteins such as hemoglobin, affecting their structural conformation and functionality .

Case Studies

-

Cytotoxicity Assay on Cancer Cell Lines

- In vitro studies revealed that treatment with 6-AOCA led to significant cell death in HeLa cells after 48 hours, with an observed IC50 value of 15 µM.

- Flow cytometry analysis indicated that apoptosis was induced via the mitochondrial pathway.

-

Antimicrobial Efficacy Testing

- A series of experiments using disc diffusion methods indicated that 6-AOCA showed a zone of inhibition against E. coli comparable to standard antibiotics.

- Time-kill studies confirmed bactericidal activity within one hour of exposure.

The primary mechanisms by which 6-AOCA exerts its biological effects include:

- DNA Intercalation : The planar structure allows for intercalation between base pairs in DNA, leading to replication disruption.

- Topoisomerase Inhibition : It interferes with topoisomerase enzymes, crucial for DNA unwinding during replication .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment with 6-AOCA, contributing to oxidative stress in cells .

Q & A

Q. What are the standard synthetic routes for 6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions using precursors like acridine derivatives and amino-carboxylic acid intermediates. For example, coupling agents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) are employed to activate carboxylic acid groups for amide bond formation . Critical parameters include:

- Temperature : Room temperature for 16–24 hours to ensure complete reaction.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.

- Purification : Column chromatography or recrystallization to isolate the product.

Characterization via melting point analysis, elemental analysis, and spectroscopic methods (e.g., IR for carbonyl and amine groups) confirms structural integrity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹, NH₂ bends at ~1600 cm⁻¹).

- UV-Vis Spectroscopy : Detects π→π* transitions in the acridine core (absorption peaks ~300–400 nm) .

- Elemental Analysis : Validates empirical formula (C, H, N content).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling and AI enhance the design of derivatives or reaction optimization?

Advanced tools like COMSOL Multiphysics enable virtual screening of reaction parameters (e.g., solvent effects, temperature gradients) to predict optimal conditions . Machine learning algorithms can analyze historical reaction data to:

Q. How should researchers address contradictory data in reaction yields or stability studies?

Contradictions often arise from uncontrolled variables (e.g., moisture, light exposure). Methodological solutions include:

- Factorial Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, stoichiometry) to isolate critical factors .

- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and humidity to identify degradation pathways .

- Statistical Validation : Use ANOVA or t-tests to assess reproducibility across batches .

Q. What are the best practices for designing experiments to study structure-activity relationships (SAR) of derivatives?

- Scaffold Modification : Introduce substituents (e.g., methyl, methoxy groups) at positions 6 and 9 to assess electronic effects on bioactivity.

- In Silico Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., kinases or DNA topoisomerases).

- Pharmacokinetic Profiling : Evaluate solubility (via shake-flask method) and metabolic stability (using liver microsomes) .

Methodological Considerations

Q. What protocols ensure safe handling and stability during experimental work?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Environmental Controls : Use fume hoods for reactions involving volatile solvents.

- Storage : Store in amber vials at –20°C to prevent photodegradation and hydrolysis .

Q. How can researchers validate the purity of synthesized batches for publication or regulatory compliance?

- HPLC with UV Detection : Use a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to quantify impurities (<0.5% threshold).

- NMR Spectroscopy : Ensure absence of extraneous peaks in ¹H/¹³C spectra (e.g., residual solvent signals).

- Thermogravimetric Analysis (TGA) : Confirm thermal stability and moisture content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.